
1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound is characterized by the presence of a bromopyridine group attached to a cyclopropanecarboxylic acid moiety. The bromopyridine group enhances the compound’s reactivity, making it a valuable building block in the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of 1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid typically involves the bromination of pyridine derivatives followed by cyclopropanation. One common synthetic route includes the reaction of 2-bromopyridine with cyclopropanecarboxylic acid under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine group can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical drugs due to its ability to form biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine group enhances its reactivity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
1-(2-Bromopyridin-3-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid: Similar structure but with the bromine atom at a different position on the pyridine ring.
1-(2-Bromopyridin-4-YL)cyclopropanecarboxylic acid: Another isomer with the bromine atom at the 4-position on the pyridine ring.
The uniqueness of this compound lies in its specific bromine position, which influences its reactivity and the types of derivatives that can be synthesized from it.
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-(2-bromopyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO2/c10-7-6(2-1-5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
PAOGJHITKISNEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(N=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


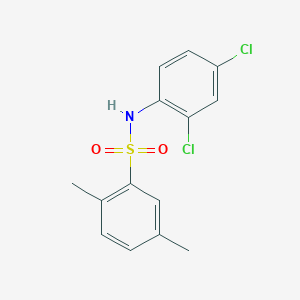
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
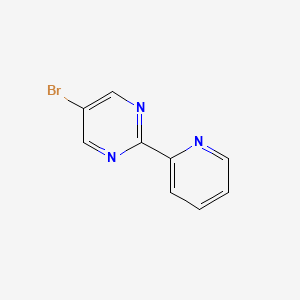
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
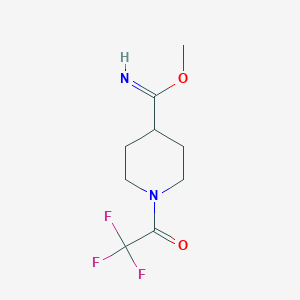
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)

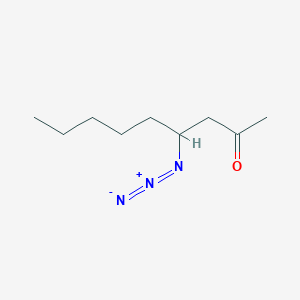
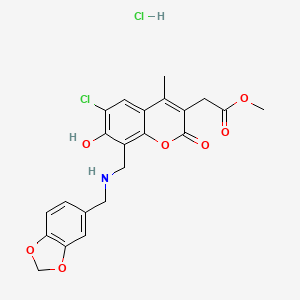
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)
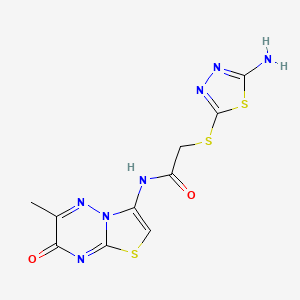
![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
